
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of 2-amino-4,4,4-trifluorobutanoic acid, which is known for its applications in drug design and other biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the alkylation of a glycine Schiff base with a trifluoromethyl group. This process can be carried out under basic conditions using a recyclable chiral auxiliary to form the corresponding Ni (II) complex . The resultant alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and produce the desired compound.
Industrial Production Methods
For large-scale production, the method involves the use of a recyclable chiral auxiliary to form the Ni (II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the preparation of over 300 grams of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is used in the development of pharmaceuticals due to its unique properties.
Industry: It is employed in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain protein receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A precursor in the synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride.
N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid: Another derivative used in drug design.
Uniqueness
This compound is unique due to its specific structure, which includes a benzyl group and a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13ClF3NO2 |
|---|---|
Molekulargewicht |
283.67 g/mol |
IUPAC-Name |
benzyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)6-9(15)10(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,15H2;1H |
InChI-Schlüssel |
FAWAQKNVMLBZTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


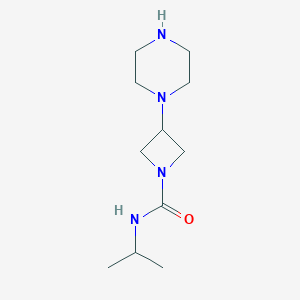
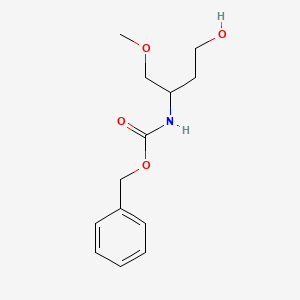
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
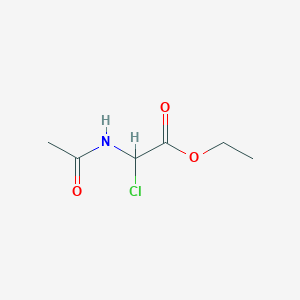
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
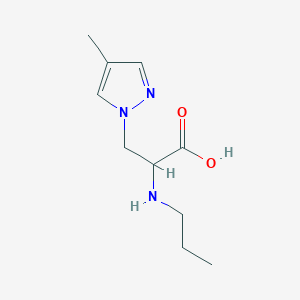

![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

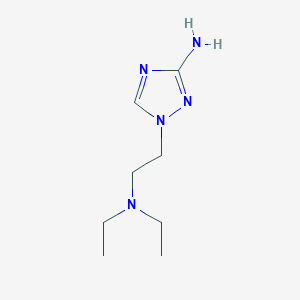
![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)
